molecular formula C20H23N5O4 B11340863 ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No.: B11340863
M. Wt: 397.4 g/mol
InChI Key: AVXUSTYEKSWTNK-UHFFFAOYSA-N
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Description

Ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of 1-methyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine with ethyl bromoacetate in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate: Similar structure but with a different position of the methyl group on the phenyl ring.

    Methyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

The uniqueness of ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N5O4

Molecular Weight

397.4 g/mol

IUPAC Name

ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C20H23N5O4/c1-4-29-15(26)12-25-18(27)16-17(22(3)20(25)28)21-19-23(9-6-10-24(16)19)14-8-5-7-13(2)11-14/h5,7-8,11H,4,6,9-10,12H2,1-3H3

InChI Key

AVXUSTYEKSWTNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC(=C4)C)N(C1=O)C

Origin of Product

United States

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